Cas no 116501-53-2 (Phenyl 2,3,4,6-tetra-O-benzyl-a-D-thiomannopyranoside)

Phenyl 2,3,4,6-tetra-O-benzyl-a-D-thiomannopyranoside is a protected thioglycoside derivative of mannose, widely used in carbohydrate chemistry and glycoconjugate synthesis. Its key advantages include enhanced stability under acidic and basic conditions due to the thiophenyl aglycone, facilitating controlled glycosylation reactions. The tetra-O-benzyl protection ensures selective deprotection strategies, enabling precise manipulation of hydroxyl groups. This compound serves as a versatile glycosyl donor in oligosaccharide assembly, offering high anomeric selectivity and compatibility with various promoters. Its synthetic utility is further underscored by its role in constructing complex glycan structures for biomedical research, including vaccine development and glycoprotein studies. The product is typically handled under inert conditions to preserve reactivity.
Phenyl 2,3,4,6-tetra-O-benzyl-a-D-thiomannopyranoside structure
116501-53-2 structure
Product Name:Phenyl 2,3,4,6-tetra-O-benzyl-a-D-thiomannopyranoside
CAS No:116501-53-2
MF:C40H40O5S
MW:632.80761051178
CID:2602867
PubChem ID:329767543
Update Time:2025-10-22

Phenyl 2,3,4,6-tetra-O-benzyl-a-D-thiomannopyranoside Chemical and Physical Properties

Names and Identifiers

    • a-D-Mannopyranoside, phenyl 2,3,4,6-tetrakis-O-(phenylMethyl)-1-thio-
    • phenyl 2,3,4,6-tetra-O-benzyl-1-thio-α-D-mannopyranoside
    • Phenyl 2,3,4,6-tetra-O-benzyl-a-D-thiomannopyranoside
    • Phenyl 2,3,4,6-tetrakis-O-benzyl-1-thio-α-D-mannopyranoside
    • Phenyl 2,3,4,6-tetrakis-O-(phenylmethyl)-1-thio-alpha-D-mannopyranoside
    • a-d-mannopyranoside,phenyl 2,3,4,6-tetrakis-o-(phenylmethyl)-1-thio-
    • MP04363
    • (2R,3R,4S,5S,6R)-3,4,5-tris(phenylmethoxy)-2-(phenylmethoxymethyl)-6-phenylsulfanyloxane
    • 116501-53-2
    • SCHEMBL16237994
    • Phenyl 2,3,4,6-tetrakis-O-benzyl-1-thio-alpha-D-mannopyranoside, 99%
    • MDL: MFCD06657858
    • Inchi: 1S/C40H40O5S/c1-6-16-31(17-7-1)26-41-30-36-37(42-27-32-18-8-2-9-19-32)38(43-28-33-20-10-3-11-21-33)39(44-29-34-22-12-4-13-23-34)40(45-36)46-35-24-14-5-15-25-35/h1-25,36-40H,26-30H2/t36-,37-,38+,39+,40-/m1/s1
    • InChI Key: IKCMSYGNAFDJNX-WUXZAEFSSA-N
    • SMILES: S(C1C=CC=CC=1)[C@@H]1[C@H]([C@H]([C@@H]([C@@H](COCC2C=CC=CC=2)O1)OCC1C=CC=CC=1)OCC1C=CC=CC=1)OCC1C=CC=CC=1

Computed Properties

  • Exact Mass: 632.25964555Da
  • Monoisotopic Mass: 632.25964555Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 6
  • Heavy Atom Count: 46
  • Rotatable Bond Count: 15
  • Complexity: 797
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 5
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 7.9
  • Topological Polar Surface Area: 71.5Ų

Experimental Properties

  • Density: 1.142 g/mL at 25 °C
  • Flash Point: Degrees Fahrenheit:>230°F
    Degrees Celsius:>110°C
  • Refractive Index: n20/D 1.596
  • Solubility: Insuluble (1.6E-5 g/L) (25 ºC),

Phenyl 2,3,4,6-tetra-O-benzyl-a-D-thiomannopyranoside Security Information

  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Storage Condition:2-8°C

Phenyl 2,3,4,6-tetra-O-benzyl-a-D-thiomannopyranoside Pricemore >>

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Additional information on Phenyl 2,3,4,6-tetra-O-benzyl-a-D-thiomannopyranoside

Phenyl 2,3,4,6-tetra-O-benzyl-α-D-thiomannopyranoside (CAS 116501-53-2): A Comprehensive Overview

Phenyl 2,3,4,6-tetra-O-benzyl-α-D-thiomannopyranoside (CAS 116501-53-2) is a sophisticated carbohydrate derivative that has gained significant attention in synthetic chemistry and pharmaceutical research. This benzylated thioglycoside compound serves as a crucial building block in the synthesis of complex oligosaccharides and glycoconjugates, particularly in the development of carbohydrate-based therapeutics.

The molecular structure of Phenyl 2,3,4,6-tetra-O-benzyl-α-D-thiomannopyranoside features a mannose sugar core with four benzyl protecting groups and a phenylthio aglycon. This unique configuration makes it particularly valuable for glycosylation reactions, where it acts as an efficient glycosyl donor. Researchers frequently search for "thioglycoside mannose derivatives" and "protected mannopyranoside applications" when investigating this compound's utility.

Recent trends in carbohydrate chemistry have highlighted the importance of Phenyl 2,3,4,6-tetra-O-benzyl-α-D-thiomannopyranoside in addressing current challenges in vaccine development. With growing interest in carbohydrate-based vaccines against bacterial infections, this compound's role in synthesizing bacterial cell wall components has become particularly relevant. Common search queries like "mannose derivatives for vaccine development" and "synthetic carbohydrate antigens" reflect this emerging application.

The synthetic versatility of CAS 116501-53-2 extends to medicinal chemistry, where it serves as a precursor for various bioactive molecules. Its tetra-O-benzyl protection pattern allows selective deprotection strategies, enabling the construction of diverse oligosaccharide architectures. This property makes it valuable for researchers investigating "glycosylation reaction optimization" and "stereoselective carbohydrate synthesis".

In the context of drug discovery, Phenyl 2,3,4,6-tetra-O-benzyl-α-D-thiomannopyranoside has shown promise in the development of glycomimetics - synthetic molecules that mimic natural carbohydrates. This application aligns with current pharmaceutical trends toward targeted therapies, particularly in areas like inflammation and immune modulation. Search terms such as "carbohydrate-based drug design" and "glycomimetics synthesis" frequently appear in relation to this compound.

The stability and handling characteristics of Phenyl 2,3,4,6-tetra-O-benzyl-α-D-thiomannopyranoside make it particularly suitable for automated synthesis platforms. As combinatorial chemistry and high-throughput screening gain prominence in drug discovery, this compound's compatibility with these technologies has increased its demand. Researchers often inquire about "carbohydrate building blocks for automated synthesis" and "stable glycosyl donors" when considering this material.

From a commercial perspective, the market for specialized carbohydrate intermediates like CAS 116501-53-2 has grown steadily, driven by expanding applications in glycobiology research. The compound's relatively long shelf life and stability under various conditions contribute to its popularity among synthetic chemists. Market analysis queries such as "protected sugar derivatives market trends" and "thioglycoside availability" reflect this commercial interest.

Recent advances in analytical techniques have enabled more precise characterization of Phenyl 2,3,4,6-tetra-O-benzyl-α-D-thiomannopyranoside and its reaction products. Modern NMR methods, particularly cryoprobe technology, have significantly improved the ability to monitor glycosylation reactions using this donor. This development has led to increased search activity for terms like "NMR analysis of protected sugars" and "glycosylation reaction monitoring".

The environmental profile of Phenyl 2,3,4,6-tetra-O-benzyl-α-D-thiomannopyranoside synthesis has also become a focus area, aligning with broader trends toward sustainable chemistry. Researchers are investigating greener alternatives for protection/deprotection sequences and more efficient purification methods. This has generated search interest in phrases like "green chemistry carbohydrate synthesis" and "sustainable glycosylation methods".

Looking forward, the applications of CAS 116501-53-2 are expected to expand further with the growing understanding of carbohydrate-protein interactions. As glycobiology continues to reveal the critical roles of carbohydrates in biological recognition processes, the demand for well-defined building blocks like this benzylated thiomannoside will likely increase. Future-oriented searches include "next-generation carbohydrate therapeutics" and "glycan array construction".

In conclusion, Phenyl 2,3,4,6-tetra-O-benzyl-α-D-thiomannopyranoside represents a versatile and valuable tool in modern carbohydrate chemistry. Its unique combination of stability, reactivity, and synthetic flexibility makes it indispensable for researchers working at the intersection of chemistry and biology. As the field of glycoscience continues to advance, this compound will undoubtedly play an increasingly important role in both fundamental research and applied pharmaceutical development.

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